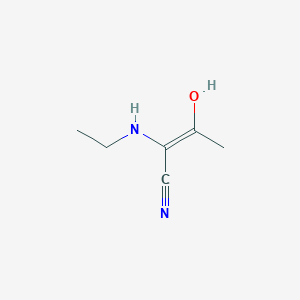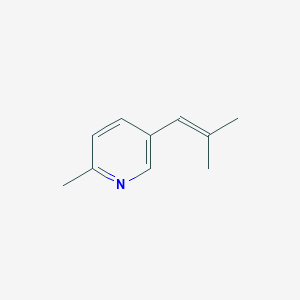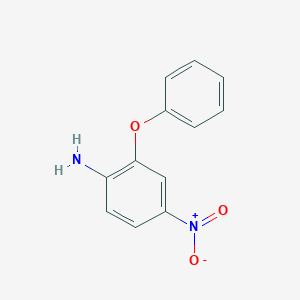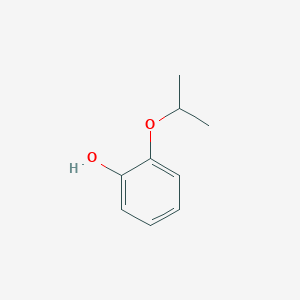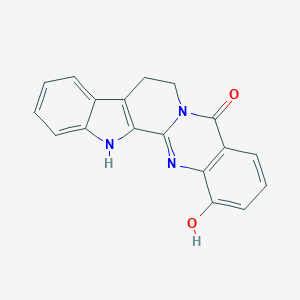
1-Hydroxyrutaecarpine
Übersicht
Beschreibung
1-Hydroxyrutaecarpine belongs to a class of compounds that demonstrate significant biological and chemical interest due to their complex structures and potential therapeutic benefits. While direct studies on 1-Hydroxyrutaecarpine are scarce, insights can be gleaned from research on closely related benzodiazepine derivatives, offering a window into the synthetic pathways, molecular structures, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of compounds similar to 1-Hydroxyrutaecarpine often involves intricate reaction mechanisms. For instance, benzodiazepines, which share structural motifs with 1-Hydroxyrutaecarpine, have been synthesized through one-pot, microwave-assisted solvent-free conditions, demonstrating the potential for efficient and novel synthetic approaches to complex molecules (Neochoritis et al., 2010).
Molecular Structure Analysis
Detailed molecular structure analysis, including NMR, IR, MS, and elemental analysis, provides essential insights into the chemical identity and characteristics of these compounds. This rigorous analytical approach ensures the structural integrity and supports the identification of functional groups, such as hydroxyl or amino groups, which are crucial for understanding the reactivity and interaction of molecules like 1-Hydroxyrutaecarpine (Neochoritis et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving related compounds underscore the reactivity and potential transformations 1-Hydroxyrutaecarpine might undergo. For example, the synthesis of N(4)-Hydroxy-1,4-benzodiazepines from acylnitroso-derived hetero-Diels-Alder cycloadducts highlights the versatility and reactivity of hydroxyl-containing benzodiazepines, suggesting possible synthetic routes and reactions for 1-Hydroxyrutaecarpine derivatives (Surman, Mulvihill, & Miller, 2002).
Wissenschaftliche Forschungsanwendungen
-
Anti-thrombotic activity
-
Anti-cancer activity
-
Anti-inflammatory and analgesic activity
-
Anti-obesity and thermoregulatory activity
-
Vasorelaxing activity
-
Cardiac protection
-
Antiplatelet aggregation
Safety And Hazards
Zukünftige Richtungen
Rutaecarpine, from which 1-Hydroxyrutaecarpine is derived, has shown a variety of intriguing biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems . These properties suggest potential future directions for the study and application of 1-Hydroxyrutaecarpine.
Eigenschaften
IUPAC Name |
19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyrutaecarpine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



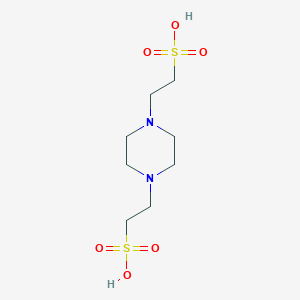

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
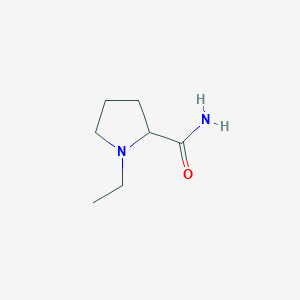
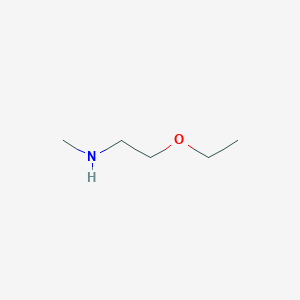

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
